adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide
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Overview
Description
Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is a complex organic compound that combines the structural features of adamantane and isoindole. Adamantane is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. Isoindole, on the other hand, is a heterocyclic compound with notable biological activity. The combination of these two moieties in a single molecule results in a compound with potentially interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of adamantanecarboxylic acid with an appropriate isoindole derivative under specific conditions. The reaction may involve the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or isoindole derivatives.
Scientific Research Applications
Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and nanomaterials, due to its stability and rigidity
Mechanism of Action
The mechanism of action of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the isoindole ring could interact with nucleophilic sites. These interactions could lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Known for their stability and use in drug design.
Isoindole derivatives: Known for their biological activity and use in medicinal chemistry
Uniqueness
Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is unique due to the combination of adamantane and isoindole moieties in a single molecule. This combination imparts both stability and biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C19H22N4O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N4O/c20-16-14-3-1-2-4-15(14)17(21-16)22-23-18(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,21H,5-10,20H2 |
InChI Key |
XTSMYJLQTZZINT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C5C=CC=CC5=C(N4)N |
Origin of Product |
United States |
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